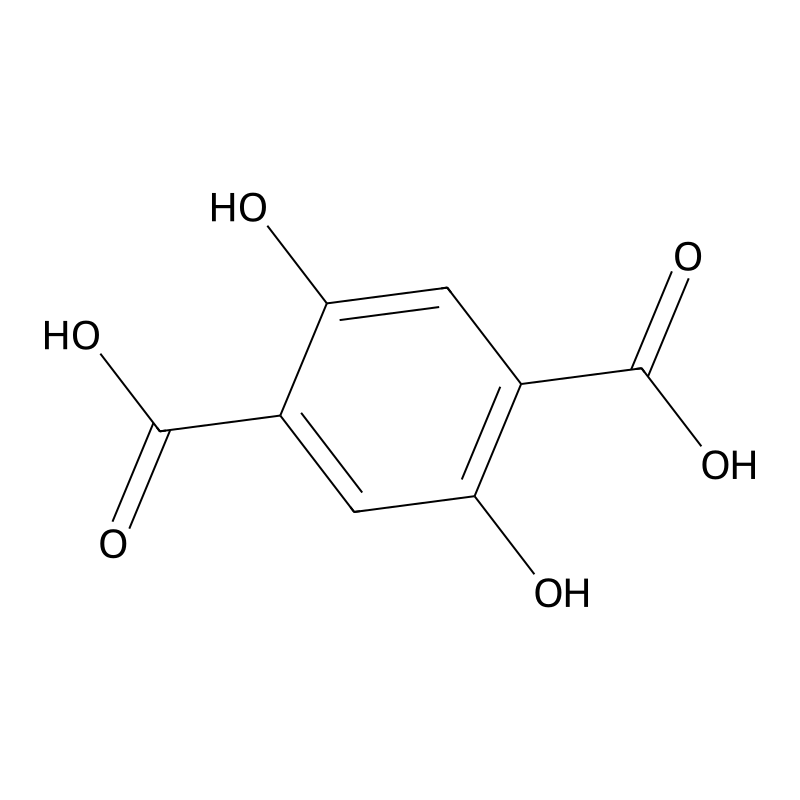

2,5-Dihydroxyterephthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,5-Dihydroxyterephthalic acid (often abbreviated as H4DOBDC or DHTA) is a highly specialized tetradentate aromatic linker and redox-active precursor. Structurally, it is distinguished by the presence of two hydroxyl groups adjacent to the dicarboxylic acid moieties on a central benzene ring. In procurement and material selection, this compound is primarily sourced for two main industrial and research pipelines: the synthesis of ultra-high-capacity Metal-Organic Frameworks (specifically the MOF-74 / CPO-27 series) and the fabrication of stable, high-capacity organic electrodes for advanced rechargeable batteries. Unlike standard dicarboxylic acids, the dual hydroxyl-carboxylate functionality allows for the creation of frameworks with exceptionally high densities of open metal sites, making it a critical raw material for advanced gas separation, carbon capture, and heterogeneous catalysis [1].

Attempting to substitute 2,5-dihydroxyterephthalic acid with standard terephthalic acid (BDC) or uncarboxylated hydroquinones results in catastrophic performance loss in its primary applications. In MOF synthesis, using standard BDC yields frameworks like MOF-5 or UiO-66, which lack the secondary hydroxyl coordination required to form the 1D infinite metal oxide chains characteristic of MOF-74. Consequently, these substitute frameworks lack the high-density open metal sites necessary for low-pressure CO2 capture and strong Lewis acid catalysis [1]. In electrochemical applications, substituting with standard hydroquinones leads to rapid dissolution of the active material into the electrolyte (the shuttle effect). The carboxylate groups of 610-92-4 are strictly required to anchor the redox-active hydroquinone core—either as an insoluble salt or within a framework—thereby preventing dissolution and enabling long-term cyclic stability[2].

References

Low-Pressure CO2 Adsorption Capacity via Open Metal Sites

The primary procurement driver for 2,5-dihydroxyterephthalic acid is its ability to form Mg-MOF-74, a framework with an exceptionally high density of open metal sites. When evaluated for CO2 capture, Mg-MOF-74 synthesized from this linker demonstrates a CO2 capacity of 8.9 mmol/g at 1 bar and 303 K, significantly outperforming the industrial benchmark Zeolite 13X across the entire sub-atmospheric pressure range. At highly relevant low pressures (0.15 bar), MOF-74 retains a massive capacity of ~7.2 mmol/g, whereas standard MOFs lacking the hydroxyl-derived open metal sites (like MOF-5) exhibit negligible low-pressure affinity [1].

| Evidence Dimension | CO2 Adsorption Capacity (1 bar, 303 K) |

| Target Compound Data | 8.9 mmol/g (Mg-MOF-74 via 610-92-4) |

| Comparator Or Baseline | Zeolite 13X and standard BDC-MOFs (significantly lower, <4 mmol/g at low pressures) |

| Quantified Difference | More than 2x higher capacity at 1 bar compared to standard benchmarks, with extreme outperformance at <0.15 bar. |

| Conditions | Isotherm measurements at 303 K, up to 1 bar CO2. |

For industrial flue gas or direct air capture, this linker is mandatory to achieve the high-density open metal sites required for efficient low-pressure CO2 separation.

Electrochemical Capacity and Cyclic Retention in Organic Batteries

In the development of organic battery electrodes, 2,5-dihydroxyterephthalic acid serves as a highly stable, multi-electron redox center. When converted to its lithiated form (Li4C8H2O6 nanosheets), it delivers a high reversible discharge capacity of 223 mAh/g at 0.1 C. Crucially, the carboxylate groups anchor the molecule, allowing it to maintain 95% capacity retention after 50 cycles. In contrast, uncarboxylated hydroquinone comparators suffer from severe dissolution in standard carbonate electrolytes, leading to rapid capacity fade (often dropping below 40% retention in similar cycle counts)[1].

| Evidence Dimension | Discharge Capacity and Cyclic Retention |

| Target Compound Data | 223 mAh/g with 95% retention over 50 cycles (Li4C8H2O6) |

| Comparator Or Baseline | Standard Hydroquinone (severe dissolution, rapid capacity fade) |

| Quantified Difference | Near-complete elimination of the dissolution-driven shuttle effect, preserving >90% capacity. |

| Conditions | Li-ion half-cell, 0.1 C rate, LiPF6 in EC/DMC electrolyte. |

Procuring this specific carboxylated compound is essential for battery researchers who need the high capacity of quinones without the fatal flaw of electrolyte dissolution.

Tetradentate Coordination Density for High-Valence Metal Stabilization

The structural value of 2,5-dihydroxyterephthalic acid lies in its 4 deprotonatable sites (two carboxylates, two hydroxyls). This allows it to balance the high oxidation states of Group 4 metals (Ti, Zr, Hf) without requiring oxo/hydroxo clusters. For example, it forms a unique 6-connected polyhedral network with Zr(IV) and Hf(IV), yielding hydrothermally stable frameworks with straight 1D channels decorated with polar oxygen atoms. Standard terephthalic acid (BDC), possessing only 2 deprotonatable sites, cannot form these specific nonoxo-trinuclear building blocks or the MOF-74 topology [1].

| Evidence Dimension | Deprotonatable Coordination Sites |

| Target Compound Data | 4 sites (2x COOH, 2x OH) enabling MOF-74 topology and Group 4 stabilization |

| Comparator Or Baseline | Terephthalic acid (2 sites, forms standard closed clusters) |

| Quantified Difference | 100% increase in coordinating anionic sites per linker molecule. |

| Conditions | Solvothermal synthesis with high-valence early transition metals. |

Buyers synthesizing advanced, hydrothermally stable MOFs with exposed polar oxygen sites must use this linker to achieve the required framework topology and metal stabilization.

Synthesis of MOF-74 for Carbon Capture Systems

Because of its ability to generate high-density open metal sites, this compound is the mandatory precursor for synthesizing the MOF-74 (CPO-27) family. This is the optimal choice for engineering adsorbents used in flue gas separation and direct air capture, where high CO2 affinity at low partial pressures is required [1].

Manufacturing of Stable Organic Battery Electrodes

The compound is highly suited for producing lithiated organic cathodes (e.g., Li4C8H2O6). The carboxylate groups anchor the redox-active hydroquinone core, making it the right choice for researchers developing high-capacity, all-organic lithium-ion or sodium-ion batteries that require long-term cyclic stability without active material dissolution [2].

Development of Lewis Acid Heterogeneous Catalysts

Due to its tetradentate coordination capability, this linker is ideal for synthesizing hydrothermally stable frameworks with early transition metals (like Zr and Ti). It is the preferred building block when designing heterogeneous catalysts that rely on exposed, highly polar oxygen atoms and open metal sites within 1D porous channels [3].

References

- [1] Bao, Z., et al. 'Selective Dynamic CO2 Separations on Mg-MOF-74 at Low Pressures: A Detailed Comparison with 13X.' ACS Publications, 2013.

- [2] Chen, J., et al. 'High-capacity dilithium hydroquinone cathode material for lithium-ion batteries.' National Science Review, Oxford Academic, 2024.

- [3] Kim, J., et al. 'Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation.' Crystal Growth & Design, ACS, 2017.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant